molecular formula C12H15N3OS B2685742 6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one CAS No. 1170826-84-2

6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one

Cat. No.: B2685742
CAS No.: 1170826-84-2
M. Wt: 249.33
InChI Key: JCFPTDDYNKCFDS-UHFFFAOYSA-N
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Description

6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one is a heterocyclic compound that features a benzothiazine core structure

Scientific Research Applications

6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one typically involves the condensation of 2-aminobenzenethiol with diethylamine and a suitable carbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the benzothiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Mechanism of Action

The mechanism of action of 6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with other key residues. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-thiouracil:

    6-Amino-2-cyanobenzothiazole: Known for its use in bioluminescent imaging and as a building block for more complex molecules.

    6-Amino-2-thiaspiro[3,3]heptane hydrochloride: A spiro compound with unique biological activities and potential therapeutic applications.

Uniqueness

6-Amino-2-(diethylamino)-4h-1,3-benzothiazin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its diethylamino group and benzothiazine core make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-amino-2-(diethylamino)-1,3-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15(4-2)12-14-11(16)9-7-8(13)5-6-10(9)17-12/h5-7H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFPTDDYNKCFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=O)C2=C(S1)C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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